
m-PEG2-amido-Ph-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG2-amido-Ph-NH2 est un lieur PROTAC à base de polyéthylène glycol (PEG). Les PROTAC (PROteolysis TArgeting Chimeras) sont une classe de molécules qui induisent la dégradation de protéines spécifiques par le système ubiquitine-protéasome. Ce composé est utilisé dans la synthèse des PROTAC, qui contiennent deux ligands différents connectés par un lieur ; un ligand se lie à une ligase ubiquitine E3, et l'autre se lie à la protéine cible .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de m-PEG2-amido-Ph-NH2 implique généralement la réaction du méthoxy polyéthylène glycol (mPEG) avec un groupe amine. Le groupe amine réagit facilement avec les groupes esters NHS succinimidyle, les groupes carboxyliques et d'autres groupes fonctionnels réactifs avec les amines, soit dans un tampon aqueux, soit dans des solvants organiques .
Méthodes de production industrielle
Les méthodes de production industrielle de this compound ne sont pas largement documentées. L'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire, avec une optimisation pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
m-PEG2-amido-Ph-NH2 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactions de couplage : Il peut être utilisé dans des réactions de couplage pour former des liaisons amides avec des acides carboxyliques.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
- Groupes esters NHS succinimidyle
- Acides carboxyliques
- Solvants organiques (par exemple, dichlorométhane, diméthylformamide)
Principaux produits
Les principaux produits formés à partir de ces réactions sont généralement des composés liés par une liaison amide, qui sont utilisés dans la synthèse des PROTAC .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme lieur dans la synthèse des PROTAC, qui sont des outils précieux pour l'étude de la fonction et de la dégradation des protéines.
Biologie : Employé dans le développement de thérapies ciblées qui dégradent des protéines spécifiques impliquées dans les maladies.
Mécanisme d'action
This compound fonctionne comme un lieur dans les PROTAC, qui exploitent le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles. Le lieur relie deux ligands : l'un se lie à une ligase ubiquitine E3, et l'autre se lie à la protéine cible. Cela rapproche la protéine cible de la ligase ubiquitine, conduisant à son ubiquitination et à sa dégradation subséquente par le protéasome .
Applications De Recherche Scientifique
m-PEG2-amido-Ph-NH2 has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted therapies that degrade specific proteins involved in diseases.
Mécanisme D'action
m-PEG2-amido-Ph-NH2 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Composés similaires
m-PEG2-amido-Ph-NH2 : Un lieur PROTAC à base de PEG utilisé dans la synthèse des PROTAC.
Unicité
This compound est unique dans son application spécifique comme lieur PROTAC, permettant la dégradation ciblée des protéines par le système ubiquitine-protéasome. Cela le distingue des autres dérivés de PEG qui peuvent ne pas avoir les mêmes capacités de dégradation ciblée des protéines .
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-amino-N-[2-(2-methoxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H18N2O3/c1-16-8-9-17-7-6-14-12(15)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3,(H,14,15) |
Clé InChI |
YPJRRVTWOKJFMT-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCNC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
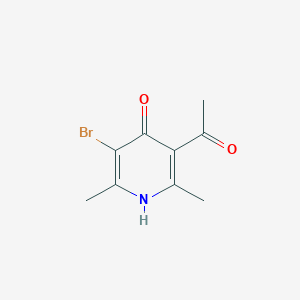
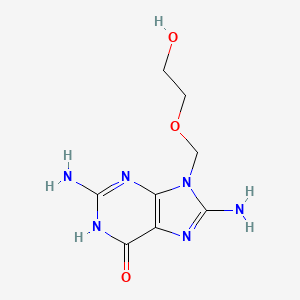
![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)

![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
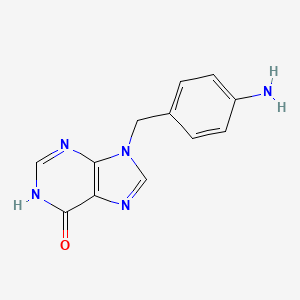
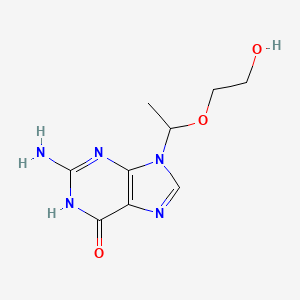
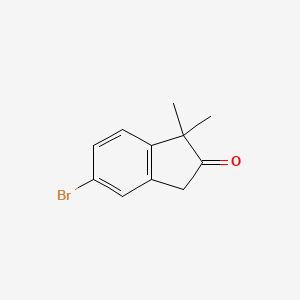
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)
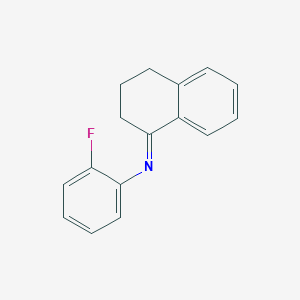
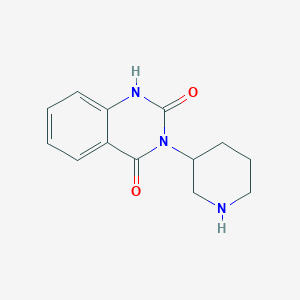
![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)
